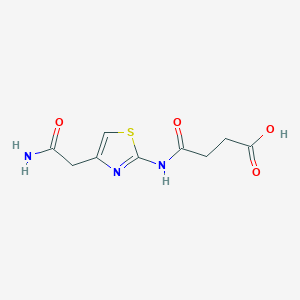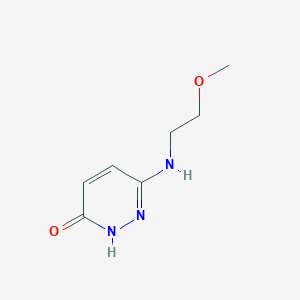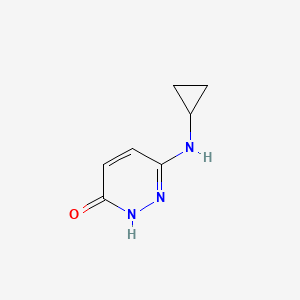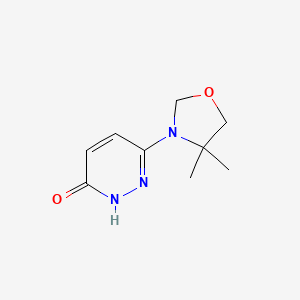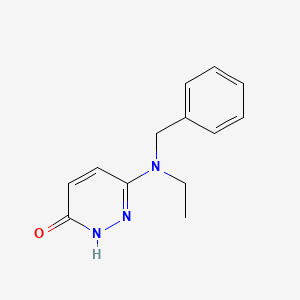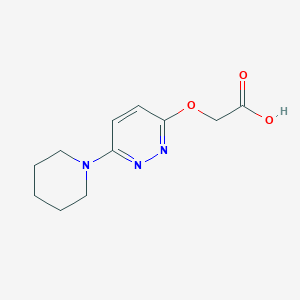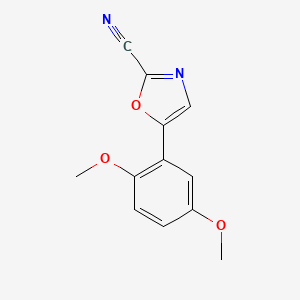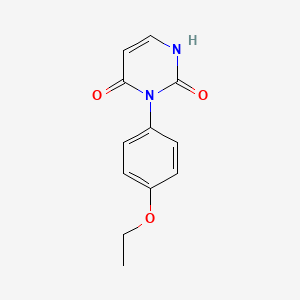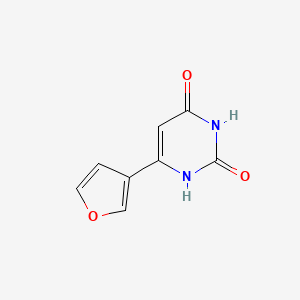
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
Descripción general
Descripción
2-(5-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine (2-CMPP) is a novel compound that has been studied for its potential medicinal and scientific applications. It is a small molecule that is composed of a pyrazine core with an alkyl substituent at the 2-position and a chlorine atom at the 5-position. 2-CMPP has been studied for its potential use in drug design, as a potential therapeutic agent, and as a tool for studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has been studied for its potential use as a tool for studying biochemical and physiological processes. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. This property makes it an attractive candidate for the development of drugs to treat conditions such as Alzheimer’s disease and other neurological disorders. In addition, 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has been studied for its potential use as a tool for studying the effects of drugs on the body, as well as for its potential use in drug design.
Mecanismo De Acción
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine binds to the active site of the enzyme acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the body, which can have beneficial effects on the nervous system.
Biochemical and Physiological Effects
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has been found to be an effective inhibitor of the enzyme acetylcholinesterase. This property makes it an attractive candidate for the development of drugs to treat conditions such as Alzheimer’s disease and other neurological disorders. In addition, 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has been found to have beneficial effects on memory and learning, as well as on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is easy to synthesize in the laboratory, which makes it an attractive candidate for use in drug design and other scientific research. However, 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has some limitations for use in laboratory experiments. It is not water-soluble, which can be a problem for certain types of experiments. In addition, it is not very stable in the presence of light or heat, which can limit its use in certain types of experiments.
Direcciones Futuras
As 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a relatively new compound, there are many potential future directions for research. These include further studies on its potential use as a therapeutic agent, as well as its potential use in drug design and other scientific research. In addition, further studies could be conducted to determine the precise mechanism of action of 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine and to explore its potential use in other applications, such as in the development of diagnostic tools. Finally, further studies could be conducted to explore the potential side effects of 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine, as well as to determine the optimal dosage and administration of the compound.
Propiedades
IUPAC Name |
2-[5-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-2-5-16-9(7-12)6-10(15-16)11-8-13-3-4-14-11/h1,3-4,6,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQBPAXTJROMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=NC=CN=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




